N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide
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Overview
Description
SSR161421 is an aminoquinoline.
Scientific Research Applications
Sigma-2 Receptor Probes
Research has explored the use of related benzamide analogs as probes for sigma-2 receptors. For instance, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) showed high affinity for sigma2 receptors, indicating potential for studying these receptors in vitro (Xu et al., 2005).
Imaging of Solid Tumors
Fluorine-18 labeled benzamide analogs, including those similar in structure, have been synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their potential in cancer imaging (Tu et al., 2007).
Antitumor Agents
Benzamide derivatives have been investigated for their antitumor activities. For example, a study on 3-acyl isoquinolin-1(2H)-ones, obtained via a rhodium(III)-catalyzed reaction involving N-methoxybenzamides, demonstrated potent efficacy in inhibiting proliferation and inducing apoptosis in cancer cells, suggesting their potential as anti-cancer drug candidates (Bian et al., 2020).
Anticonvulsant Activity
Some benzamide derivatives have been identified for their potential anticonvulsant activity. A study identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with high affinity and good anticonvulsant activity in animal models, underscoring their potential in treating seizures (Chan et al., 1998).
Antifungal Agents
Benzamide derivatives have also been studied for their antifungal properties. A series of benzamide derivatives were prepared and tested as potential antifungal agents, with some showing significant activity against fungal infections (Coates et al., 1957).
Properties
Molecular Formula |
C25H20N4O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H20N4O2/c1-31-19-13-11-18(12-14-19)25(30)29-24-21(15-26)23(20-9-5-6-10-22(20)28-24)27-16-17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H2,27,28,29,30) |
InChI Key |
FFHQNQNMELQOEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=C2C#N)NCC4=CC=CC=C4 |
Synonyms |
4-methoxy-N-(4-benzylamino-3-cyanoquinolin-2-yl)benzamide SSR161421 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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